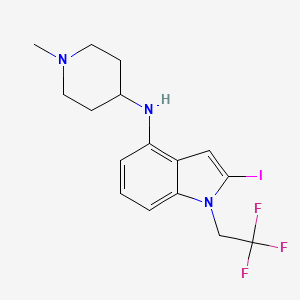

2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine

Description

2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine is a structurally complex indole derivative featuring three critical substituents:

- 1-Methyl-4-piperidyl group attached to the indole-4-amine, contributing basicity and conformational flexibility.

- 2,2,2-Trifluoroethyl at position 1, enhancing lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .

The indole core is a privileged scaffold in medicinal chemistry, often associated with receptor binding (e.g., serotonin receptors). The trifluoroethyl group aligns with trends in fluorinated drug design, where fluorine improves bioavailability and pharmacokinetics . The iodine substituent may modulate target selectivity or serve as a synthetic handle for further derivatization .

Properties

Molecular Formula |

C16H19F3IN3 |

|---|---|

Molecular Weight |

437.24 g/mol |

IUPAC Name |

2-iodo-N-(1-methylpiperidin-4-yl)-1-(2,2,2-trifluoroethyl)indol-4-amine |

InChI |

InChI=1S/C16H19F3IN3/c1-22-7-5-11(6-8-22)21-13-3-2-4-14-12(13)9-15(20)23(14)10-16(17,18)19/h2-4,9,11,21H,5-8,10H2,1H3 |

InChI Key |

DUDBBVRZLMZGDE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Indole Iodination

- Mechanism: Electrophilic aromatic substitution at the 2-position of the indole ring.

- Reagents: Iodine monochloride (ICl) in acetic acid.

- Conditions: Mild heating to promote substitution without over-iodination.

- Outcome: Formation of 2-iodoindole intermediate with good regioselectivity.

Trifluoroethylation at N-1

- Mechanism: Nucleophilic substitution by the indole nitrogen on 2,2,2-trifluoroethyl triflate.

- Reagents: 2,2,2-Trifluoroethyl triflate, potassium carbonate (K₂CO₃) as base, in dimethylformamide (DMF).

- Conditions: Room temperature to mild heating.

- Outcome: Installation of a trifluoroethyl group at the indole nitrogen, enhancing hydrophobicity and metabolic stability.

Directed Nitration at C-4

- Mechanism: Electrophilic aromatic substitution directed by existing substituents.

- Reagents: Fuming nitric acid and sulfuric acid mixture.

- Conditions: Controlled temperature to avoid over-nitration or decomposition.

- Outcome: Introduction of a nitro group at the 4-position, which is later converted to an amine.

Buchwald-Hartwig Amination with 1-Methyl-4-aminopiperidine

- Mechanism: Palladium-catalyzed cross-coupling of the aryl halide (iodo group) with the amine.

- Reagents: 1-Methyl-4-aminopiperidine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base.

- Conditions: Elevated temperature under inert atmosphere.

- Outcome: Formation of the C-N bond at the 4-position, yielding the target compound.

Analytical Characterization Data

| Technique | Data | Notes |

|---|---|---|

| ¹H NMR | δ 7.45 (d, J = 8.1 Hz, 1H), 6.98 (s, 1H), 4.32 (q, J = 8.6 Hz, 2H), 3.15–3.05 (m, 2H), 2.75 (s, 3H) | Recorded in CDCl₃ at 400 MHz; confirms aromatic and aliphatic protons |

| HPLC Purity | >95% purity on C18 column with acetonitrile/water gradient | Indicates high purity of the final compound |

| Molecular Weight | 437.24 g/mol | Confirmed by mass spectrometry |

| Molecular Formula | C16H19F3IN3 | Matches expected structure |

Supporting Synthetic Insights from Literature

- The indole scaffold is recognized as a privileged structure in medicinal chemistry due to its synthetic flexibility and biological relevance.

- Fluorine-containing groups such as trifluoroethyl enhance binding interactions and pharmacokinetic properties, as demonstrated by improved potency and metabolic stability in related compounds.

- Fluorine substitution on the piperidine ring can improve hydrogen bonding, conformational rigidity, and reduce basicity, which are beneficial for drug-like properties.

- Catalytic hydrogenation methods for piperidine derivatives, including asymmetric hydrogenation using ruthenium or rhodium catalysts, are well-established and can be adapted for preparing substituted piperidines like 1-methyl-4-piperidyl groups.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Key Outcome | Yield/Notes |

|---|---|---|---|---|

| 1 | Electrophilic iodination | Iodine monochloride, acetic acid | 2-Iodoindole intermediate | Moderate yield |

| 2 | N-1 Trifluoroethylation | 2,2,2-Trifluoroethyl triflate, K₂CO₃, DMF | N-alkylation with trifluoroethyl group | Moderate yield |

| 3 | Directed nitration | Fuming HNO₃/H₂SO₄ | Nitro group at C-4 | Moderate yield |

| 4 | Buchwald-Hartwig amination | 1-Methyl-4-aminopiperidine, Pd catalyst, base | C-N bond formation at C-4 | 15–35% yield; purification by chromatography |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperidyl group.

Reduction: Reduction reactions can modify the functional groups, such as reducing the iodo group to a hydrogen atom.

Substitution: The compound can participate in substitution reactions, where the iodo group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield indole-4-carboxylic acid derivatives, while substitution could result in various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or enzymes.

Biological Research: Studying its effects on cellular pathways and its potential as a biochemical tool.

Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine would involve its interaction with specific molecular targets, such as receptors or enzymes. The presence of the indole core suggests potential binding to serotonin receptors, while the trifluoroethyl group may enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability : The trifluoroethyl group in the target compound likely reduces oxidative metabolism (CYP450), as seen in other fluorinated drugs .

- Selectivity : The iodine at position 2 may prevent off-target interactions by sterically blocking undesired binding pockets.

- Synthetic Utility : The iodine atom could serve as a site for further functionalization (e.g., Suzuki coupling) .

Biological Activity

The compound 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine (CAS Number: 2127096-40-4) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C16H19F3IN3

- Molecular Weight : 437.2418 g/mol

- SMILES Notation : CN1CCC(CC1)Nc1cccc2c1cc(n2CC(F)(F)F)I

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

| Flash Point | Not specified |

This compound is primarily used for research purposes and is not intended for human or animal use .

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including compounds similar to this compound, exhibit significant anticancer activity. These compounds have shown potential in inducing apoptosis in various cancer cell lines. For instance, a related piperidine derivative demonstrated improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

The proposed mechanism of action for the anticancer effects of this class of compounds involves:

- Inhibition of NF-kB Pathway : Compounds with piperidine structures have been noted to inhibit IKKb, a key regulator in the NF-kB signaling pathway. This inhibition leads to reduced inflammation and cancer progression .

- Interaction with Proteins : The three-dimensional structure of these compounds enhances their interaction with protein binding sites, which is crucial for their biological efficacy .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that piperidine derivatives may also exhibit neuroprotective effects. Some studies have highlighted their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain.

Anti-inflammatory Activity

Compounds within the same chemical family have been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce inflammatory markers in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 1: Anticancer Activity Assessment

A study conducted on a related piperidine derivative demonstrated its effectiveness against various cancer cell lines. The results indicated:

- Cell Lines Tested : FaDu (hypopharyngeal tumor), A549 (lung cancer), MCF7 (breast cancer).

- Findings : The derivative exhibited IC50 values lower than those of established chemotherapeutics, indicating superior efficacy.

Study 2: Neuroprotective Effects Evaluation

Another study focused on the neuroprotective potential of similar piperidine derivatives:

- Methodology : In vitro assays measuring AChE and BuChE inhibition.

- Results : The compounds showed significant inhibition rates, suggesting potential use in Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine, and how can yield optimization be achieved?

- Methodology : The compound’s trifluoroethyl and piperidine moieties suggest synthetic strategies involving alkylation and coupling reactions. For trifluoroethylation, 2,2,2-trifluoroethyl trifluoromethanesulfonate (a reagent highlighted in ) can react with indole intermediates under basic conditions (e.g., K₂CO₃ in MeCN). Piperidine coupling may use nucleophilic substitution with 1-methyl-4-piperidylamine. To optimize yields (e.g., addressing the 26% yield in Step 3), alternative solvents (DMF or THF), elevated temperatures, or Pd-catalyzed cross-coupling (Stille or Suzuki) could improve efficiency .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Employ a combination of ¹H/¹³C NMR (e.g., δ = 5.24 ppm for trifluoroethyl protons in ), LCMS for purity assessment, and HRMS for molecular weight confirmation. Silica gel chromatography (PE:EtOAc gradients, as in ) is critical for isolating intermediates. X-ray crystallography may resolve stereochemical ambiguities in the piperidine or indole groups .

Q. What solvent systems are compatible with this compound for in vitro assays?

- Methodology : Due to the trifluoroethyl group’s hydrophobicity, start with DMSO for stock solutions. For aqueous assays, dilute in PBS or saline with ≤1% DMSO. Solubility can be enhanced using cyclodextrins or co-solvents like PEG-400, as demonstrated for similar piperidine derivatives in .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a dual inhibitor of cholinesterase and monoamine oxidase?

- Methodology :

- In vitro assays : Use recombinant human enzymes (e.g., AChE, MAO-A/B) with substrate-specific fluorogenic probes (e.g., acetylthiocholine for AChE). Measure IC₅₀ values and compare to reference inhibitors like donepezil or rasagiline.

- Computational docking : Perform molecular dynamics simulations with crystal structures of AChE (PDB: 4EY7) and MAO-B (PDB: 2V5Z) to identify binding interactions with the indole, piperidine, and trifluoroethyl groups.

- Selectivity profiling : Screen against off-target kinases or GPCRs to assess specificity, as in ’s approach for indole-based dual inhibitors .

Q. What strategies address contradictory data between in vitro potency and in vivo efficacy?

- Methodology :

- Pharmacokinetic profiling : Measure plasma and brain exposure in rodent models via LC-MS/MS. Low bioavailability may explain efficacy gaps (e.g., poor blood-brain barrier penetration due to the trifluoroethyl group’s logP).

- Metabolite identification : Use hepatocyte microsomes or in vivo samples to detect N-dealkylation or oxidation products that could interfere with activity.

- Dose-response refinement : Apply exposure-response modeling (as in ’s κ-opioid antagonist study) to correlate free brain concentrations with target engagement .

Q. How can researchers resolve discrepancies in NMR and LCMS data during impurity profiling?

- Methodology :

- Multi-technique validation : Combine HPLC-UV/ELSD for quantification, 2D NMR (e.g., HSQC, COSY) to assign impurities’ structures, and HRMS/MS for fragmentation patterns.

- Stability studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation pathways. For example, acidic conditions may hydrolyze the piperidine-amine bond, as seen in ’s safety protocols .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies of analogs?

- Methodology :

- QSAR modeling : Use Schrödinger’s Maestro or OpenEye’s ROCS to predict activity changes when modifying substituents (e.g., replacing iodine with bromine or altering the piperidine’s methylation).

- Free-energy perturbation (FEP) : Calculate relative binding affinities for trifluoroethyl vs. ethyl or methyl groups, leveraging GPU-accelerated platforms like Desmond.

- Pharmacophore mapping : Align active analogs (e.g., ’s cholinesterase inhibitors) to identify essential moieties (indole core, basic piperidine) .

Q. How should researchers design studies to assess the compound’s stability in biological matrices?

- Methodology :

- Matrix-specific stability : Incubate the compound in plasma, liver microsomes, and CSF at 37°C. Quench samples at intervals (0, 1, 4, 24h) and analyze via LCMS.

- CYP450 inhibition assays : Test CYP3A4/2D6 interactions using fluorogenic substrates to predict metabolic liabilities.

- pH-dependent degradation : Monitor hydrolysis rates in buffers (pH 1–10) to identify labile bonds (e.g., amide or trifluoroethyl groups) .

Key Considerations for Researchers

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).

- Safety Protocols : Follow ’s guidelines for handling trifluoroethyl reagents (mutagenicity risks) and ’s PPE requirements .

- Regulatory Compliance : Document impurity profiles per ICH Q3A/B guidelines and ensure stability data aligns with OECD GLP standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.